Boc-DL-Phenylalanine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Boc-DL-Phenylalanine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Prepared by a Senior Application Scientist, this guide provides a detailed exploration of Boc-DL-phenylalanine methyl ester, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. This document will cover its chemical architecture, physicochemical characteristics, synthesis protocols, and significant applications, offering valuable insights for researchers and scientists.
Introduction: The Strategic Role of Protected Amino Acids in Synthesis
In the precise world of peptide synthesis and medicinal chemistry, the controlled assembly of amino acids is fundamental. This necessitates the use of protecting groups to temporarily block reactive sites and prevent undesired side reactions. Boc-DL-phenylalanine methyl ester is a prime example of such a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group shields the amine, while the methyl ester protects the carboxylic acid. This orthogonal protection strategy allows for selective deprotection and subsequent peptide bond formation, making it a versatile tool in the synthetic chemist's arsenal.
Physicochemical Properties and Structural Details
A comprehensive understanding of a compound's properties is essential for its effective use. Boc-DL-phenylalanine methyl ester is typically a white to off-white solid.
Chemical Structure and Formula
The structure of Boc-DL-phenylalanine methyl ester is based on a phenylalanine framework. It is a racemic mixture, containing both D- and L-enantiomers.[1][2][3][4][5]
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Molecular Formula: C15H21NO4[6]
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CAS Number: 55661-34-2 (for the DL-form, note that individual enantiomers have different CAS numbers)[1][2][3][4][5][7][8]
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Canonical SMILES: COC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
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InChI: InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,19)
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C15H21NO4 | [2][3][4][6] |
| Molecular Weight | 279.33 g/mol | [2][3][4][6][7][9] |
| CAS Number | 51987-73-6 (L-form) | [2][3][4][5][7][8] |
| 77119-84-7 (D-form) | [1] | |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 35-42 °C (L-form) | [5] |
| 36-40 °C (D-form) | [1] | |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of Boc-DL-phenylalanine methyl ester is a common procedure in organic synthesis labs. The protocol below details a reliable method, with explanations for each step to ensure high yields and reproducibility.
Synthetic Workflow Overview
The synthesis generally involves the esterification of the carboxylic acid followed by the protection of the amine group.
Caption: General synthetic workflow for Boc-DL-phenylalanine methyl ester.
Detailed Experimental Protocol
Materials:
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DL-Phenylalanine
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Anhydrous Methanol (MeOH)
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Thionyl chloride (SOCl₂)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or other suitable non-nucleophilic base
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Part A: Esterification
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Reaction Setup: Suspend DL-phenylalanine in anhydrous methanol in a round-bottom flask.
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Expertise & Experience: Using anhydrous solvent is critical to drive the reaction towards the ester product.
-
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Trustworthiness: This slow, cooled addition safely controls the exothermic reaction.
-
-
Reaction: Allow the mixture to warm to room temperature and then reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Remove the solvent under reduced pressure to obtain the crude DL-phenylalanine methyl ester hydrochloride.
Part B: Boc-Protection
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Reaction Setup: Dissolve the crude ester hydrochloride in anhydrous DCM and add triethylamine.[10]
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Reagent Addition: Add di-tert-butyl dicarbonate to the mixture.[10]
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Reaction: Stir at room temperature overnight.
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Work-up: Wash the reaction mixture sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Applications in Peptide Synthesis and Drug Development
Boc-DL-phenylalanine methyl ester is a valuable building block in both solid-phase and solution-phase peptide synthesis.[5][11][12]
Role as a Protected Building Block
The Boc group is stable under many reaction conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA).[11][12] The methyl ester can be cleaved under basic conditions. This orthogonality is key to its utility in the stepwise construction of peptides.
Caption: Role of Boc-DL-Phe-OMe in peptide chain elongation.
Use in Peptidomimetics and Drug Discovery
The racemic nature of Boc-DL-phenylalanine methyl ester allows for the creation of peptide libraries with both D- and L-amino acids. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, a desirable property for therapeutic agents. The phenyl group also offers a site for further chemical modification to explore structure-activity relationships. This compound is also utilized in bioconjugation processes and neuroscience research.[1]
Conclusion
Boc-DL-phenylalanine methyl ester is a fundamentally important and versatile protected amino acid. Its well-understood chemical properties and reactivity make it a reliable building block for the synthesis of peptides and other complex organic molecules. The detailed protocols and insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to effectively utilize this compound in their work, ultimately contributing to advancements in medicine and materials science.
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PubChem. Boc-DL-phenylalanine methyl ester. National Center for Biotechnology Information. [Link]
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PubChem. Boc-D-phenylalanine methyl ester. National Center for Biotechnology Information. [Link]
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PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. [Link]
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PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
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Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]
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ResearchGate. Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. [Link]
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Royal Society of Chemistry. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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SciSpace. Amino Acid-Protecting Groups. [Link]
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AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]
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